molecular formula C16H19N3O2 B7753154 2-[2-(4-methoxyphenyl)ethylamino]-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-one

2-[2-(4-methoxyphenyl)ethylamino]-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-one

Cat. No.: B7753154
M. Wt: 285.34 g/mol
InChI Key: VJFRKWXTABCVTO-UHFFFAOYSA-N
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Description

2-[2-(4-methoxyphenyl)ethylamino]-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-one is a complex organic compound with a unique structure that includes a methoxyphenyl group and a tetrahydrocyclopenta[d]pyrimidinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(4-methoxyphenyl)ethylamino]-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-one typically involves multistep organic reactions. One common method involves the condensation of 4-methoxyphenylglyoxal with Meldrum’s acid, followed by cyclization and subsequent functional group modifications . The reaction conditions often include the use of solvents like acetonitrile (MeCN) and acidic media to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to increase yield and purity are common practices in industrial settings. The scalability of the synthesis process is crucial for its application in various industries.

Chemical Reactions Analysis

Types of Reactions

2-[2-(4-methoxyphenyl)ethylamino]-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-one undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce additional functional groups.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can modify the compound’s structure by reducing specific functional groups.

    Substitution: Nucleophilic substitution reactions can be performed to replace certain groups within the molecule, using reagents such as sodium hydride (NaH) or sodium methoxide (NaOMe).

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral conditions.

    Reduction: LiAlH4 in anhydrous ether.

    Substitution: NaH or NaOMe in aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

2-[2-(4-methoxyphenyl)ethylamino]-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-one has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[2-(4-methoxyphenyl)ethylamino]-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[2-(4-methoxyphenyl)ethylamino]-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-one is unique due to its specific structural features, which confer distinct chemical and biological properties. Its tetrahydrocyclopenta[d]pyrimidinone core and methoxyphenyl group make it a versatile compound for various applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

2-[2-(4-methoxyphenyl)ethylamino]-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O2/c1-21-12-7-5-11(6-8-12)9-10-17-16-18-14-4-2-3-13(14)15(20)19-16/h5-8H,2-4,9-10H2,1H3,(H2,17,18,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJFRKWXTABCVTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCNC2=NC(=O)C3=C(N2)CCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)CCNC2=NC(=O)C3=C(N2)CCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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